

In Vivo Efficacy of AZD4547: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of AZD4547, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, against other FGFR inhibitors. This document synthesizes available preclinical data to offer insights into their respective anti-tumor activities, experimental protocols, and underlying mechanisms of action.

Introduction

AZD4547 is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical models of cancers with deregulated FGFR signaling.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver in various malignancies, making it a key therapeutic target.[3] [4][5] This guide compares the in vivo efficacy of AZD4547 with other notable FGFR inhibitors: infigratinib, pemigatinib, and erdafitinib.

Comparative In Vivo Efficacy of FGFR Inhibitors

The following tables summarize the quantitative data from various preclinical xenograft studies, showcasing the tumor growth inhibition (TGI) achieved by AZD4547 and its comparators in different cancer models.

Table 1: In Vivo Efficacy of AZD4547 in Xenograft Models



Cancer Model	Cell Line/PDX	Dosing Regimen	Tumor Growth Inhibition (%)	Reference	
Gastric Cancer	SNU-16 (FGFR2 amplified)	12.5 mg/kg, once daily (qd)	Dose-dependent growth inhibition	[2]	
Multiple Myeloma	KMS-11 (FGFR3 translocated)	12.5 mg/kg, qd	Dose-dependent growth inhibition	[2]	
Non-Small Cell Lung Cancer	H1581 (FGFR1 amplified)	12.5 mg/kg, qd Tumor regression		[6]	
Ovarian Cancer	Ovcar8	15 mg/kg	Efficiently inhibited tumor growth	[3]	
Endometrial Cancer	AN3-CA (FGFR2 mutant)	30 mg/kg, qd	Strong delay of tumor growth	[7]	
NTRK1 Fusion KM12(Luc) Positive Cancer		40 mg/kg	Dramatically delayed tumor growth	[8][9]	

Table 2: In Vivo Efficacy of Alternative FGFR Inhibitors in Xenograft Models



Inhibitor	Cancer Model	Cell Line/PDX	Dosing Regimen	Tumor Growth Inhibition (%)	Reference
Infigratinib	Hepatocellula r Carcinoma	High-FGFR- expressing PDXs	20 mg/kg, qd	Significantly decreased growth rates	[10]
Gastrointestin al Stromal Tumor	Patient- derived xenografts	Not specified	Antitumor efficacy observed	[5][11]	
Pemigatinib	Gastric Cancer	KATO III (FGFR2 amplified)	≥ 0.3 mg/kg, qd	Maximum activity observed	[12]
Myeloid/Lymp hoid Neoplasms	Not specified	13.5 mg, daily for 14 days, 7 days off	Effective and generally well-tolerated	[13]	
Erdafitinib	Lung Adenocarcino ma	A549	10 mg/kg/day, intraperitonea lly	Significantly inhibited tumor growth	[1]
Gastric Cancer	SNU-16 (FGFR2 amplified)	10 mg/kg, qd	85% TGI	[14]	
Glioblastoma	FGFR3- TACC3 fusion- positive	Not specified	Deceleration in tumor growth	[15]	•

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies with FGFR inhibitors.



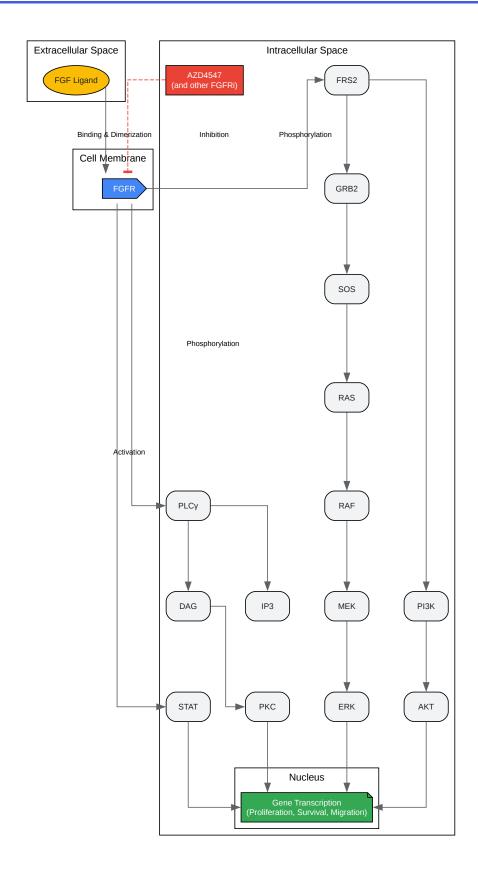
General Xenograft Tumor Model Protocol

- Cell Culture and Implantation: Human cancer cell lines with known FGFR alterations are cultured under standard conditions. For patient-derived xenografts (PDX), tumor fragments are obtained from consenting patients. A specific number of cells (e.g., 5 x 10^6) or tumor fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
- Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
- Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and vehicle control groups. The FGFR inhibitor (e.g., AZD4547) is typically administered orally via gavage, once or twice daily, at specified doses. The vehicle group receives the formulation buffer.
- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group. Body weight and overall animal health are monitored throughout the study.
- Pharmacodynamic Analysis: At the end of the study, tumors are often harvested for
 pharmacodynamic analysis. This can include Western blotting to assess the phosphorylation
 status of FGFR and downstream signaling proteins (e.g., FRS2, ERK, AKT), and
 immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g.,
 cleaved caspase-3). Transcript biomarkers such as DUSP6, ETV5, and SPRY2 can also be
 measured to quantify the inhibition of oncogenic FGFR signaling.[3][16]

Mechanism of Action and Signaling Pathway

FGFR inhibitors like AZD4547 act by competing with ATP for binding to the kinase domain of FGFRs, thereby inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways. The primary pathways affected are the RAS-MAPK, PI3K-AKT, and PLCy pathways, which are critical for cell proliferation, survival, and migration.





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Caption: FGFR signaling pathway and the point of inhibition by AZD4547.

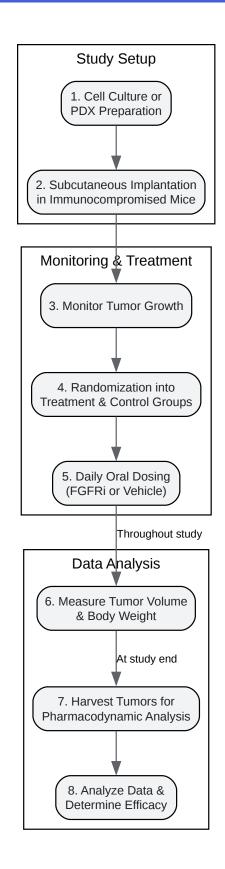


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Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft study evaluating an FGFR inhibitor.





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